molecular formula C15H13FO3 B2356825 Methyl 4-[(3-fluorobenzyl)oxy]benzenecarboxylate CAS No. 454473-78-0

Methyl 4-[(3-fluorobenzyl)oxy]benzenecarboxylate

Cat. No.: B2356825
CAS No.: 454473-78-0
M. Wt: 260.264
InChI Key: CRSAJAUIAXPCDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-fluorobenzyl)oxy]benzenecarboxylate typically involves the reaction of 4-hydroxybenzoic acid with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures (around 60°C) for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-fluorobenzyl)oxy]benzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Scientific Research Applications

Methyl 4-[(3-fluorobenzyl)oxy]benzenecarboxylate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: In biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-fluorobenzyl)oxy]benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance binding affinity and selectivity towards these targets, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(4-fluorobenzyl)oxy]benzenecarboxylate
  • Methyl 4-[(2-fluorobenzyl)oxy]benzenecarboxylate
  • Methyl 4-[(3-chlorobenzyl)oxy]benzenecarboxylate

Uniqueness

Methyl 4-[(3-fluorobenzyl)oxy]benzenecarboxylate is unique due to the presence of the fluorine atom at the 3-position of the benzyl group. This specific substitution pattern can influence the compound’s reactivity, binding properties, and overall chemical behavior, making it distinct from its analogs .

Properties

IUPAC Name

methyl 4-[(3-fluorophenyl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-15(17)12-5-7-14(8-6-12)19-10-11-3-2-4-13(16)9-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSAJAUIAXPCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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